Trityl azide

Overview

Description

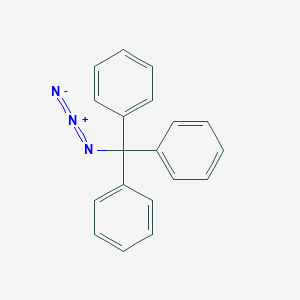

Trityl azide, also known as triphenylmethyl azide, is an organic compound with the molecular formula C19H15N3. It is a derivative of triphenylmethane, where the hydrogen atom of the central carbon is replaced by an azide group (N3). This compound is a valuable reagent in organic synthesis, particularly in the preparation of other azides and in click chemistry reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trityl azide can be synthesized through the reaction of trityl chloride (triphenylmethyl chloride) with sodium azide in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction typically proceeds at room temperature and yields this compound as a white crystalline solid.

Industrial Production Methods: While this compound is primarily synthesized in laboratory settings for research purposes, its industrial production would follow similar synthetic routes. The process would involve the careful handling of sodium azide, a potentially hazardous reagent, and the use of appropriate safety measures to ensure safe production.

Chemical Reactions Analysis

Staudinger Reaction

Trityl azide participates in the Staudinger reaction with triarylphosphines to form iminophosphoranes, which hydrolyze to amines .

Mechanism

-

Nucleophilic Attack : The phosphine attacks the terminal nitrogen of the azide, forming a phosphazide intermediate.

-

Electrocyclization : A four-membered ring forms via [2+2] cyclization.

-

Nitrogen Extrusion : Retrocycloaddition releases nitrogen gas, yielding an iminophosphorane.

-

Hydrolysis : The iminophosphorane hydrolyzes to produce a primary amine and phosphine oxide .

Key Kinetic Parameters

-

Rate-determining step varies:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound undergoes [3+2] cycloaddition with terminal alkynes in the presence of Cu(I) catalysts to form 1,4-disubstituted triazoles.

Representative Reaction Table

| Azide | Alkyne | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | CuI | THF | 25°C | 92% |

Mechanistic Notes

-

The trityl group’s steric bulk slows reaction kinetics but improves regioselectivity for 1,4-triazoles.

-

Copper coordination lowers activation energy by ∼20 kcal/mol compared to thermal conditions .

Nucleophilic Substitution

The azide group in this compound is displaced by nucleophiles (e.g., thiols, amines) under mild conditions.

Example Reaction

this compound + Thiophenol → Trityl sulfide + Nitrogen gas

Conditions

Thermal Decomposition

This compound decomposes exothermically at elevated temperatures, following first-order kinetics:

Thermal Data Table

| Parameter | Value | Method |

|---|---|---|

| Activation Energy (Eₐ) | 120 kJ/mol | DSC |

| Half-life at 100°C | 2.5 hours | ASTM E698 |

Reduction Reactions

This compound is reduced to tritylamine using lithium aluminum hydride (LiAlH₄) in anhydrous ether:

Reduction Table

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| LiAlH₄ | Et₂O | 0°C → 25°C | 78% |

Comparative Reactivity Analysis

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Steric Influence | Key Product |

|---|---|---|---|

| Staudinger Reduction | 10⁻³ – 10⁻² | Moderate | Tritylamine |

| CuAAC | 10⁻¹ – 10⁰ | High | 1,4-Triazole |

| Thermal Decomposition | 10⁻⁵ – 10⁻⁴ | Low | Nitrogen + Fragments |

Scientific Research Applications

Trityl azide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other azides and in click chemistry to form triazoles, which are valuable in drug discovery and materials science.

Biology: this compound is employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of triazole-containing drugs with antimicrobial and anticancer properties.

Industry: this compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of trityl azide in chemical reactions involves the azide group (N3), which is a highly reactive moiety. In click chemistry, the azide group undergoes a [1,3]-dipolar cycloaddition with alkynes to form triazoles. This reaction is catalyzed by copper(I) ions, which facilitate the formation of a copper-acetylide intermediate, leading to the final triazole product. The azide group can also be reduced to form amines, where the nitrogen atoms are sequentially removed.

Comparison with Similar Compounds

Benzyl Azide: Similar to trityl azide but with a benzyl group instead of a trityl group.

Phenyl Azide: Contains a phenyl group attached to the azide moiety.

Alkyl Azides: General class of compounds where an alkyl group is attached to the azide group.

Uniqueness of this compound: this compound is unique due to the presence of the bulky trityl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This makes this compound particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex molecules and in bioconjugation techniques.

Biological Activity

Overview

Trityl azide, also known as triphenylmethyl azide, is an organic compound with the molecular formula CHN. It is a derivative of triphenylmethane where the hydrogen atom of the central carbon is replaced by an azide group (N). This compound plays a significant role in organic synthesis, particularly in the preparation of other azides and in click chemistry reactions. Its biological activity is primarily linked to its reactivity in biochemical pathways and its applications in medicinal chemistry.

This compound acts as a versatile reagent in various chemical reactions. The presence of the bulky trityl group provides steric hindrance, which influences the reactivity and selectivity of the compound. This characteristic makes it particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex molecules and bioconjugation techniques.

Key Features:

- Target of Action : Primarily interacts with organic compounds.

- Mode of Action : Functions as a neutral Lewis acid in several chemical reactions.

- Biochemical Pathways : Involved in the synthesis of triazole derivatives, which have demonstrated significant biological activities.

Pharmacological Applications

This compound has been explored for its potential pharmacological properties, particularly in developing antimicrobial and anticancer agents. Its derivatives have shown a range of pharmacological activities, including:

- Antimicrobial Activity : Certain triazole derivatives synthesized from this compound exhibit significant antibacterial and antifungal properties.

- Anticancer Activity : Research has indicated that compounds derived from this compound can inhibit cancer cell proliferation. For example, some studies report IC values indicating effective antiproliferative activity against various cancer cell lines.

Table 1: Biological Activities of Triazole Derivatives from this compound

| Compound Name | IC (μM) | Biological Activity | Reference |

|---|---|---|---|

| Compound A | 2 | Antiproliferative (AML) | |

| Compound B | 46 | Antiproliferative (MCF-7) | |

| Compound C | 30 | Antiproliferative (HCT-116) |

Note: The IC values indicate the concentration required to inhibit 50% of cell growth.

Case Study: Anticancer Properties

In a study focusing on the antiproliferative effects of triazole derivatives synthesized from this compound, researchers utilized the MTT assay to evaluate cytotoxicity against human acute myeloid leukemia (AML) cells. The most effective compound demonstrated an IC value of 2 μM, highlighting the potential of triazole derivatives as therapeutic agents against specific cancer types .

Synthetic Routes and Applications

This compound is synthesized through various methods, including:

- Click Chemistry : A popular method for synthesizing triazoles using this compound as a precursor.

- Bioconjugation Techniques : Used to label biomolecules with fluorescent tags or probes for imaging studies.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing trityl azide with high purity, and how can side reactions be minimized?

- Methodological Answer : this compound synthesis typically involves tritylation of amines (e.g., 1,3-diaminopropane) using trityl chloride, followed by azide substitution. Key considerations include:

- Protecting group stability : Use anhydrous conditions to prevent premature hydrolysis of the trityl group .

- Reagent ratios : Excess trityl chloride ensures complete tritylation, reducing residual amines that could form byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) effectively isolates this compound from unreacted starting materials. Yield optimization (e.g., 15–94% in multi-step reactions) requires precise stoichiometry and temperature control .

Q. How does this compound’s stability vary under different storage conditions, and what analytical methods validate its integrity?

- Methodological Answer :

- Moisture sensitivity : Store in anhydrous solvents (e.g., DMF or THF) under inert gas to prevent hydrolysis.

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures.

- Characterization : Use -NMR to monitor azide peaks (δ 3.5–4.0 ppm) and FT-IR for the azide stretch (~2100 cm) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives in complex mixtures?

- Methodological Answer :

- Liquid-state NMR : Hyperpolarization techniques (e.g., dynamic nuclear polarization) enhance sensitivity for low-concentration samples, achieving >10,000× signal-to-noise ratio improvements .

- Mass spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+Na]) and fragmentation patterns to confirm structural integrity .

Advanced Research Questions

Q. How can this compound’s reactivity be modulated for site-specific photo-crosslinking in RNA studies?

- Methodological Answer :

- Crosslinking design : Incorporate this compound into RNA via phosphoramidite chemistry. UV irradiation (254–365 nm) triggers nitrene formation for covalent bonding with proximal nucleotides.

- Control experiments : Compare crosslinking efficiency in hairpin ribozyme complexes using PAGE analysis. Low crosslinking levels (<5%) indicate steric hindrance, necessitating spacer optimization .

- Alternative strategies : Use monotritylated diamines to bypass azide reduction issues during RNA functionalization .

Q. What computational models predict this compound’s regioselectivity in Staudinger reactions with phosphines?

- Methodological Answer :

- DFT calculations : Model transition states to predict whether the reaction proceeds via a concerted or stepwise mechanism.

- Solvent effects : Simulate polarity impacts (e.g., THF vs. DCM) on reaction kinetics using Gaussian or ORCA software.

- Experimental validation : Compare computational predictions with -NMR data to track phosphine oxide formation .

Q. How can contradictions in reported synthetic yields of this compound derivatives be resolved through mechanistic studies?

- Methodological Answer :

- Kinetic analysis : Use stopped-flow IR to monitor azide formation rates under varying temperatures and catalysts.

- Byproduct identification : LC-MS/MS detects intermediates (e.g., trityl isocyanates) formed during side reactions.

- Statistical optimization : Apply response surface methodology (RSM) to identify critical factors (e.g., solvent, reaction time) affecting yield .

Q. Data Presentation and Analysis Guidelines

Q. Critical Analysis and Research Design

Q. What strategies ensure reproducibility when scaling up this compound synthesis for collaborative projects?

- Methodological Answer :

- Protocol standardization : Document solvent batch sources, humidity levels, and stirring rates.

- Inter-lab validation : Share samples between labs for NMR/LC-MS cross-verification.

- Risk mitigation : Pre-test trityl chloride purity via titration to avoid stoichiometric errors .

Q. How should researchers address discrepancies between computational predictions and experimental results in this compound reactivity studies?

- Methodological Answer :

- Error source identification : Check basis set adequacy in DFT models or solvent dielectric constant approximations.

- Sensitivity analysis : Vary input parameters (e.g., bond lengths) to assess their impact on output.

- Peer review : Collaborate with computational chemists to refine models iteratively .

Properties

IUPAC Name |

[azido(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3/c20-22-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHQKHFCDZKWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065750 | |

| Record name | Benzene, 1,1',1''-(azidomethylidyne)tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14309-25-2 | |

| Record name | 1,1′,1′′-(Azidomethylidyne)tris[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14309-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trityl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trityl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trityl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-(azidomethylidyne)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1',1''-(azidomethylidyne)tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trityl azide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q34F7F3CYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.